Home > Products > Screening Compounds P42450 > Bevirimat dimeglumine
Bevirimat dimeglumine - 823821-85-8

Bevirimat dimeglumine

Catalog Number: EVT-1536403
CAS Number: 823821-85-8
Molecular Formula: C50H90N2O16
Molecular Weight: 975.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bevirimat Dimeglumine is a dimeglumine formulation of bevirimat, a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Source and Classification

Bevirimat is derived from betulinic acid, a naturally occurring triterpenoid found in various plants. It is classified as a maturation inhibitor, distinguishing it from other classes of antiretroviral drugs that target different stages of the HIV life cycle. The compound has been studied extensively for its antiviral properties and potential therapeutic applications against HIV-1.

Synthesis Analysis

Methods and Technical Details

The synthesis of bevirimat involves several key steps aimed at modifying betulinic acid to enhance its antiviral activity. Initial steps typically include:

  1. Protection of Functional Groups: The hydroxyl groups on betulinic acid are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
  2. Modification of the C-3 Position: The introduction of a dimethylsuccinyl group at the C-3 position is achieved through acylation reactions.
  3. Purification: The final product is purified using techniques such as flash chromatography to isolate bevirimat from by-products and unreacted materials.

Recent studies have explored modifications at the C-28 position to improve the compound's hydrosolubility and polarity, which are critical for enhancing bioavailability and efficacy in biological systems .

Molecular Structure Analysis

Structure and Data

Bevirimat has a complex molecular structure characterized by its triterpenoid backbone with specific functional groups that contribute to its biological activity. The molecular formula is C30_{30}H46_{46}O5_{5}, with a molecular weight of approximately 474.68 g/mol.

The structural features include:

  • A betulinic acid core.
  • A dimethylsuccinyl moiety at the C-3 position.
  • Specific stereochemistry that influences its interaction with viral proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details, revealing significant shifts in chemical environments upon modification compared to the parent compound .

Chemical Reactions Analysis

Reactions and Technical Details

Bevirimat undergoes various chemical reactions that are essential for its synthesis and biological activity:

  1. Acylation Reactions: These reactions are critical for introducing acyl groups at specific positions on the betulinic acid structure.
  2. Hydrolysis: In biological systems, bevirimat may undergo hydrolysis, leading to the release of active components that can interact with viral proteins.
  3. Binding Interactions: Bevirimat binds to specific sites on the Gag protein of HIV-1, inhibiting critical cleavage processes necessary for viral maturation .
Mechanism of Action

Process and Data

The mechanism by which bevirimat exerts its antiviral effects primarily involves:

  • Inhibition of Gag Processing: Bevirimat binds to the junction between the capsid protein and SP1, preventing the action of viral protease on this cleavage site. This inhibition leads to the production of immature viral particles that are unable to infect host cells effectively .
  • Alteration of Protein Conformation: It is hypothesized that bevirimat stabilizes certain conformations of Gag proteins that are less accessible to proteolytic cleavage, thus blocking maturation .

Experimental data support these mechanisms through studies demonstrating resistance mutations in HIV-1 that affect binding affinity, indicating a direct interaction between bevirimat and Gag .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bevirimat exhibits several notable physical and chemical properties:

  • Solubility: Its solubility profile can vary significantly based on modifications at various positions; recent derivatives have shown improved hydrosolubility due to changes at the C-28 position .
  • Stability: The compound displays stability under physiological conditions but may undergo degradation in extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are often determined during synthesis but are not universally reported across all studies.

These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems.

Applications

Scientific Uses

Bevirimat dimeglumine has several applications in scientific research and clinical settings:

  1. Antiviral Drug Development: As a first-in-class maturation inhibitor, it provides insights into novel therapeutic strategies against HIV-1.
  2. Resistance Studies: Research involving bevirimat has contributed significantly to understanding HIV resistance mechanisms, aiding in the design of next-generation inhibitors .
  3. Biological Mechanism Exploration: Studies utilizing bevirimat have elucidated critical aspects of HIV maturation processes, informing broader antiviral research efforts.
Chemical Structure and Physicochemical Properties of Bevirimat Dimeglumine

Molecular Characterization and Stereochemical Configuration

Bevirimat dimeglumine (CAS# 823821-85-8) is the dimeglumine salt of bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid), a semi-synthetic triterpenoid derivative. The parent compound, bevirimat (C~36~H~56~O~6~), features a lupane-type pentacyclic core characteristic of betulinic acid derivatives, modified at the C-3 position with a 3′,3′-dimethylsuccinyl moiety [1] [4]. The salt formation involves proton transfer from the carboxylic acid groups of bevirimat to the amine groups of two N-methyl-D-glucamine (meglumine) molecules, resulting in the molecular formula C~36~H~54~O~6~·2C~7~H~17~NO~5~ and a molecular weight of 975.27 g/mol [1].

Table 1: Key Molecular Properties of Bevirimat Dimeglumine

PropertyValueMethod/Reference
CAS Number823821-85-8 (dimeglumine salt) [1]
Molecular Weight975.27 g/molTheoretical (Medkoo)
Exact Mass974.6290Mass spectrometry
Elemental CompositionC, 61.58%; H, 9.30%; N, 2.87%; O, 26.25%Elemental analysis [1]
Stereochemistry10 chiral centers in bevirimat core; D-configuration in meglumineIUPAC name [1]

The stereochemical configuration is critical for activity. Bevirimat’s core retains the absolute configuration of betulinic acid: 1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR. The meglumine counterions contribute additional chirality with their 2R,3R,4R,5S-configured hexane-1,2,3,4,5-pentaol backbone [1] [8]. The IUPAC name reflects this complexity:(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol hemi((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-((3-carboxylato-3-methylbutanoyl)oxy)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate) [1].

Solubility and Stability Profiles in Pharmaceutical Matrices

Bevirimat dimeglumine exhibits pH-dependent solubility and instability in aqueous matrices. While the free acid is practically insoluble in water, salt formation with meglumine enhances aqueous dispersibility. However, the salt remains prone to pH-mediated precipitation and gel formation below pH 6.0 due to protonation of carboxylate groups, leading to aggregation [3] [6]. In simulated gastric fluid (SGF, pH 1.2), rapid precipitation occurs, whereas in intestinal fluid (SIF, pH 6.8), dispersion improves but remains suboptimal [3].

Table 2: Stability and Solubility Characteristics

ParameterConditionObservation
Thermal StabilityLong-term storage: -20°CStable for >2 years [1]
Short-term storage: 0-4°CStable for weeks [1]
pH Stability RangepH 7.0–9.0Optimal physical stability; no precipitation
pH <6.0Precipitation/gelation [3]
PhotostabilityDark, dry conditionsRequired to prevent degradation [1]
Buffered Systems0.2M Sodium phosphate, pH 7.9Prevents aggregation in liquid formulations [3]

Stabilization strategies include:

  • Buffered Solutions: 0.05–0.3M sodium phosphate buffer (pH 7.0–9.0) maintains ionization and prevents precipitation [3].
  • Co-Solvent Blends: Propylene glycol (PG), ethanol, and glycerin enhance solubility. Typical ratios include 31% PG, 12% ethanol, and 12% glycerin (w/v) [2] [3].
  • Surfactants: Vitamin E TPGS (d-α-tocopheryl polyethylene glycol succinate) at 1% (w/v) inhibits colloidal gel formation [3].

Salt Formation and Dimeglumine Counterion Dynamics

Salt formation with dimeglumine (N-methyl-D-glucamine) addresses the poor bioavailability and formulation challenges of free bevirimat acid. The interaction involves ionic bonding between the carboxylate anions of bevirimat and the protonated tertiary amine of meglumine, confirmed by shifts in IR spectra and crystalline structure analysis [1] [3]. The stoichiometry is precisely 1:2 (bevirimat:meglumine), as evidenced by elemental analysis and mass balance studies [1].

Table 3: Impact of Dimeglumine Salt Formation

PropertyBevirimat Free AcidBevirimat DimeglumineFunctional Significance
SolubilityInsoluble in waterDispersible in aqueous co-solvent systemsEnables liquid formulations [2]
BioavailabilityLow, erratic absorptionImproved PK profileHigher plasma concentrations [7]
Solid-State FormPolymorphic instabilityCrystalline Form I (DMF solvate)Better process control [3]
HygroscopicityLowHigh (requires desiccants)Impacts storage conditions [1]

The counterion dynamics confer three key advantages:

  • Enhanced Solubility: Meglumine’s polyhydroxy structure increases hydrogen bonding with water, facilitating dispersion in hydrophilic matrices [2].
  • Stabilization Against Degradation: The salt form reduces conversion to metastable colloidal gels in gastric fluid by maintaining an alkaline microenvironment [3].
  • Manufacturing Feasibility: Crystalline Form I of bevirimat dimeglumine (obtained via anti-solvent crystallization from DMF) exhibits consistent filtration and drying properties [3].

Synthesis involves reacting bevirimat acid with 2 equivalents of meglumine in methanol, followed by anti-solvent crystallization. Critical process parameters include temperature control (<30°C) and solvent purity to prevent amorphous byproducts [3].

Properties

CAS Number

823821-85-8

Product Name

Bevirimat dimeglumine

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C50H90N2O16

Molecular Weight

975.3 g/mol

InChI

InChI=1S/C36H56O6.2C7H17NO5/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41);2*4-13H,2-3H2,1H3/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-;2*4-,5+,6+,7+/m000/s1

InChI Key

TXIOIJSYWOLKNU-FLQODOFBSA-N

Synonyms

3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.